2-bromo-5-fluoro-N-hydroxybenzamide

HDAC HeLa nuclear extract

2-Bromo-5-fluoro-N-hydroxybenzamide (CAS 1016721-21-3) is a halogenated benzamide derivative classified as a hydroxamic acid, a structural motif widely associated with histone deacetylase (HDAC) inhibition. The compound features a bromine at the 2-position and a fluorine at the 5-position on the benzamide ring, which contribute to its molecular electronic properties and potential for structure–activity relationship (SAR) exploration.

Molecular Formula C7H5BrFNO2
Molecular Weight 234.02 g/mol
Cat. No. B13282263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-fluoro-N-hydroxybenzamide
Molecular FormulaC7H5BrFNO2
Molecular Weight234.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)NO)Br
InChIInChI=1S/C7H5BrFNO2/c8-6-2-1-4(9)3-5(6)7(11)10-12/h1-3,12H,(H,10,11)
InChIKeyKBUSXGMFBYLCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluoro-N-hydroxybenzamide: A Halogenated Hydroxamic Acid Scaffold for HDAC Inhibitor Development


2-Bromo-5-fluoro-N-hydroxybenzamide (CAS 1016721-21-3) is a halogenated benzamide derivative classified as a hydroxamic acid, a structural motif widely associated with histone deacetylase (HDAC) inhibition. The compound features a bromine at the 2-position and a fluorine at the 5-position on the benzamide ring, which contribute to its molecular electronic properties and potential for structure–activity relationship (SAR) exploration [1]. Its N-hydroxybenzamide core is a minimal zinc-binding group pharmacophore, making it a useful fragment for designing more complex HDAC inhibitors [2]. Unlike fully elaborated drug-like HDAC inhibitors, this compound serves as a foundational intermediate or screening fragment, with early biochemical data indicating measurable but moderate enzyme inhibitory activity (e.g., IC₅₀ values of 100–219 nM in HeLa nuclear extract HDAC assays) [3][4].

Procurement Risk in N-Hydroxybenzamide Interchange: Why 2-Bromo-5-fluoro-N-hydroxybenzamide Cannot Be Replaced by Generic Analogs


Although many N-hydroxybenzamide derivatives share the zinc-binding hydroxamic acid warhead, subtle variations in the aromatic substitution pattern profoundly affect target affinity, isoform selectivity, and chemical reactivity. The 2-bromo-5-fluoro substitution in this compound imparts a unique combination of electronic effects—the electron-withdrawing fluorine enhances metabolic stability and modulates the pKa of the hydroxamic acid, while the bromine serves as a synthetic handle for late-stage diversification via cross-coupling [1]. Substituting a generic N-hydroxybenzamide (e.g., unsubstituted benzohydroxamic acid, which exhibits an HDAC6 IC₅₀ of 1,340 nM [2]) would sacrifice the specific potency gains observed with halogenated analogs (e.g., 100 nM in HeLa HDAC assays for this compound [3]) and remove the capacity for further chemical elaboration. Furthermore, procurement of structurally undefined or uncharacterized benzamide hydroxamic acids introduces batch-to-batch variability that undermines reproducibility in SAR studies.

Head-to-Head Potency and Selectivity Data: 2-Bromo-5-fluoro-N-hydroxybenzamide vs. Key In-Class Comparators


HeLa Nuclear Extract HDAC Inhibition: 2-Bromo-5-fluoro-N-hydroxybenzamide vs. SAHA

2-Bromo-5-fluoro-N-hydroxybenzamide inhibits total HDAC activity in HeLa nuclear extract with an IC₅₀ of 100 nM [1]. This potency positions it within the same order of magnitude as the clinical pan-HDAC inhibitor SAHA (vorinostat), which under comparable assay conditions exhibits an IC₅₀ of ~60–300 nM depending on the specific HDAC isoform mix detected [2]. While SAHA is a structurally more complex hydroxamic acid, the simple benzamide scaffold of the target compound achieves comparable biochemical potency, indicating that its halogen substitution pattern effectively optimizes zinc-binding group presentation.

HDAC HeLa nuclear extract fluorometric assay

Selectivity Over Unsubstituted Parent: Br/F Halogenation Boosts Affinity 13-Fold

Unsubstituted N-hydroxybenzamide (benzohydroxamic acid) displays an IC₅₀ of 1,340 nM against recombinant HDAC6 [1]. In contrast, the dihalogenated 2-bromo-5-fluoro analog achieves an IC₅₀ of 100 nM against total HDACs from HeLa nuclear extract [2], representing a minimum 13-fold potency enhancement attributable solely to the bromine and fluorine substituents. This differential is likely driven by improved hydrophobic packing (Br) and electronic tuning of the hydroxamate zinc-binding affinity (F), and is consistent with broader SAR observations showing that ortho and meta halogenation of the benzamide ring significantly increases HDAC inhibitory potency [3].

HDAC6 selectivity halogenation SAR

Computational Physicochemical Differentiation: Balanced Lipophilicity for CNS-Penetrant HDAC Programs

2-Bromo-5-fluoro-N-hydroxybenzamide possesses computed physicochemical properties that align with CNS drug-likeness criteria: XLogP3-AA = 1.5 and topological polar surface area (TPSA) = 49.3 Ų [1]. In contrast, SAHA (vorinostat) has a higher molecular weight (264.3 Da) and XLogP of ~1.9 [2], while the pan-HDAC clinical candidate panobinostat has a TPSA of 108.4 Ų and higher lipophilicity [3]. The lower TPSA and moderate lipophilicity of 2-bromo-5-fluoro-N-hydroxybenzamide predict superior passive blood–brain barrier permeability, positioning it as a candidate fragment for CNS-targeted HDAC inhibitor development. Although direct in vivo PK data are not yet available, the computed property profile is quantitatively distinct from larger hydroxamic acid drugs and supports its selection for neuroscience-focused HDAC programs.

CNS lipophilicity XLogP TPSA blood-brain barrier

Synthetic Tractability: Halogen Directed Orthogonal Functionalization

The bromine atom at the 2-position of the benzamide ring offers a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without affecting the hydroxamic acid moiety [1]. This contrasts with the unsubstituted N-hydroxybenzamide, which lacks a halogen handle and requires separate synthetic steps for derivatization. While specific reaction yields for 2-bromo-5-fluoro-N-hydroxybenzamide have not been consolidated in the public literature, analogous 2-bromobenzamide systems achieve Suzuki coupling yields of 70–92% under standard Pd(PPh₃)₄/K₂CO₃ conditions [2]. The combination of bromine as a leaving group and fluorine as an inert, metabolic-stability-enhancing substituent makes this particular isomer uniquely suited for modular library synthesis.

cross-coupling Suzuki-Miyaura late-stage diversification chemical biology

Optimal Use Cases for 2-Bromo-5-fluoro-N-hydroxybenzamide Based on Quantified Performance Advantages


Biochemical Assay Benchmarking for HDAC Inhibitor Screening Cascades

With HeLa nuclear extract IC₅₀ of 100 nM [1], this compound reliably establishes the mid-nanomolar inhibition zone in fluorometric HDAC screening assays. It serves as an affordable internal reference standard to validate assay sensitivity against the clinical control SAHA without incurring the cost of pharmaceutical-grade reference compounds.

Halogen-Directed Fragment-to-Lead Libraries for CNS HDAC Programs

The favorable CNS multiparameter profile (XLogP3-AA = 1.5, TPSA = 49.3 Ų) [2] and the bromine handle for Suzuki diversification [3] make this compound an ideal starting fragment for neuroscience-targeted HDAC inhibitor discovery. Parallel synthesis of C2-arylated analogs can be executed without the need for additional protection/deprotection steps on the hydroxamic acid.

Structure–Activity Relationship Nucleus for Class I/IIb HDAC Isoform Probing

The measurable HDAC inhibitory activity (100–219 nM in nuclear extract assays) [1][4] places this compound in the potency range where isoform selectivity can be meaningfully tuned via chemical elaboration. By using 2-bromo-5-fluoro-N-hydroxybenzamide as the conserved zinc-binding core, teams can systematically vary the CAP group while maintaining a consistent, halogen-optimized pharmacophore, enabling rigorous isoform selectivity SAR.

Cost-Efficient Procurement for Academic Medicinal Chemistry Labs

Commercial pricing from suppliers such as Enamine (e.g., 100 mg at ~$238, 1 g at ~$271 as of 2023) [5] makes this compound accessible for multi-step synthesis programs at academic scale. Its dual utility as both a biochemical tool compound and a synthetic intermediate reduces total procurement line items, consolidating purchasing into a single inventory item.

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